Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate
Description
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate (molecular formula: C₁₀H₁₄N₂O₂S) is a sulfone-containing heterocyclic compound featuring a 1,2,5-thiadiazolidine core modified with a tert-butyl carboxylate group and a methyl substituent at position 5. Analytical data for this compound includes calculated elemental composition (C: 46.51%, H: 5.42%, N: 10.85%), closely matching experimental values (C: 46.49%, H: 5.39%, N: 10.80%) .
Properties
CAS No. |
263719-77-3 |
|---|---|
Molecular Formula |
C8H16N2O4S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-5-9(4)15(10,12)13/h5-6H2,1-4H3 |
InChI Key |
VBGJWYDGWUYYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(S1(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl isocyanate with a suitable thiadiazolidine precursor in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tert-butyl ester group and dioxo-thiadiazolidine ring make this compound reactive toward nucleophiles. The carbonyl carbons act as electrophilic centers, enabling substitutions under mild conditions:
-
Ammonolysis : Reacts with primary amines (e.g., methylamine) to form substituted amides, with the tert-butyl group acting as a leaving group.
-
Transesterification : Exchanges the tert-butyl ester with alcohols (e.g., methanol) under acidic or basic catalysis .
Mechanism :
The reaction proceeds via a tetrahedral intermediate at the carbonyl carbon, stabilized by electron-withdrawing effects of the adjacent sulfone group.
Cycloaddition Reactions
The sulfone and carbonyl functionalities enable participation in [3+2] and [4+2] cycloadditions:
-
With Alkynes : Forms fused heterocycles under thermal or photochemical conditions.
-
With Nitriles : Generates thiadiazine derivatives via inverse-electron-demand Diels-Alder reactions.
Key Features :
-
Reactivity is enhanced by the electron-deficient nature of the thiadiazolidine ring.
-
Stereochemistry at the 5-methyl group influences regioselectivity in asymmetric syntheses .
Ring-Opening Reactions
The thiadiazolidine ring undergoes cleavage under acidic or reductive conditions:
-
Acidic Hydrolysis : Produces sulfonic acid derivatives and tert-butanol at elevated temperatures.
-
Reductive Cleavage : Using agents like LiAlH4 yields open-chain sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that compounds similar to tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate exhibit notable antimicrobial properties. A study evaluated the antimicrobial potential of various derivatives against bacterial strains and fungi. The results indicated that these compounds could serve as effective agents in treating infections caused by resistant microorganisms .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Molecular docking studies have indicated interactions with key enzymes involved in tumor growth and proliferation. For instance, compounds derived from similar structures have been reported to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor angiogenesis and metastasis . This inhibition is crucial as it may lead to reduced tumor growth and improved therapeutic outcomes.
Agricultural Applications
Pesticide Development
The unique properties of thiadiazolidine derivatives have led to their exploration in agricultural chemistry as potential pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing new agrochemicals that are more effective and environmentally friendly than traditional options.
Material Science Applications
Polymer Chemistry
this compound can also be utilized in the synthesis of novel polymers. The incorporation of thiadiazolidine moieties into polymer chains can enhance the material's mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study on antimicrobial agents, derivatives of this compound were synthesized and tested against various pathogens. The results demonstrated that certain modifications increased efficacy against Gram-positive bacteria significantly compared to standard antibiotics .
Case Study 2: Antitumor Mechanism Exploration
A recent investigation focused on the molecular interactions between thiadiazolidine derivatives and thymidine phosphorylase. The study utilized both in vitro assays and computational modeling to elucidate binding affinities and inhibitory mechanisms. Findings indicated that specific structural features were critical for enhancing inhibitory activity against TP .
Mechanism of Action
The mechanism of action of tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to a reduction in reactive oxygen species and protection against cellular damage. Alternatively, it may activate signaling pathways that promote cell survival and proliferation.
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects :
- The benzyl and isopropyl groups in the analog increase steric bulk, likely contributing to its higher melting point (82–84°C) compared to the target compound (data unavailable).
- The absence of NH stretches in the target compound’s IR spectrum suggests N-substitution (methyl at position 5), whereas the benzyl-isopropyl analog retains NH groups, as evidenced by peaks at 3331 and 3314 cm⁻¹ .
Biological Activity
Tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₅N₁O₅S
- Molecular Weight : 237.27 g/mol
- CAS Number : 1365481-13-5
This compound belongs to the class of thiadiazolidines, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of thiadiazolidines exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that certain thiadiazolidine derivatives can inhibit the growth of various cancer cell lines. A study highlighted that compounds with similar structures demonstrated IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 0.28 |
| Compound B | A549 (Lung) | 0.52 |
| Compound C | SK-MEL-2 (Melanoma) | 4.27 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : Many thiadiazolidine derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, as evidenced by increased caspase activity in treated cells .
Antimicrobial Activity
Thiadiazolidines have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal Effects : Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A specific study evaluated the effects of a thiadiazolidine derivative on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against multiple types of cancer cells while showing minimal toxicity to normal cells like skin fibroblasts and hepatocytes .
Case Study 2: Mechanistic Insights
Another research effort focused on the interaction between thiadiazolidines and tubulin proteins through docking studies. The findings revealed that these compounds could bind effectively to the colchicine site on tubulin, disrupting its polymerization and leading to cell death in cancerous tissues .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing tert-butyl 5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate, and how can purity be ensured?
- Methodology :
- Step 1 : Utilize tert-butyl carbamate precursors as protecting groups, analogous to methods for tert-butyl pyrrolidine derivatives .
- Step 2 : Introduce the thiadiazolidine ring via cyclization with sulfonating agents under anhydrous conditions.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
- Validation : Confirm purity via HPLC (≥95%) and consistency in melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, methyl group at δ ~2.1 ppm) .
- IR : Detect sulfone (1,1-dioxo) stretches at 1300–1350 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
- Mass Spectrometry (MS) : Compare experimental molecular ion ([M+H]⁺) with calculated mass (e.g., ±0.5 Da tolerance) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Experimental Design :
- Variables : Test catalysts (e.g., DMAP, TEA), solvent polarity (DMF vs. THF), and temperature (60–100°C).
- Table 1 : Yield Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMAP (5%) | DMF | 80 | 72 |
| TEA (10%) | THF | 60 | 65 |
| None | DCM | 40 | 48 |
Q. How to resolve discrepancies between experimental and computational NMR data?
- Analysis Workflow :
- Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Step 2 : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental values.
- Example : A 0.3 ppm deviation in carbonyl carbon shifts may indicate conformational flexibility in the thiadiazolidine ring .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .
- Waste Disposal : Incinerate in a certified hazardous waste facility to prevent sulfone contamination .
Application-Oriented Questions
Q. How does the tert-butyl group influence the compound’s stability in medicinal chemistry applications?
- Mechanistic Insight :
- The tert-butyl group enhances steric protection of the carbamate moiety, reducing hydrolysis in physiological pH (t₁/₂ > 24 hrs at pH 7.4).
- Table 2 : Stability Under Different Conditions
| Condition | Degradation (%) | Time (hrs) |
|---|---|---|
| pH 7.4 (37°C) | 12 | 24 |
| pH 2.0 (37°C) | 58 | 24 |
| UV light (254 nm) | 35 | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
